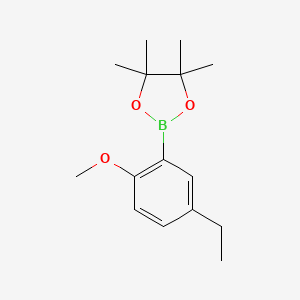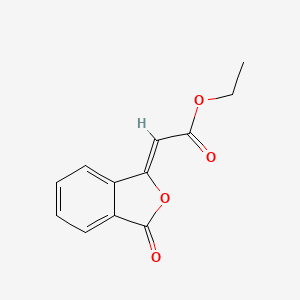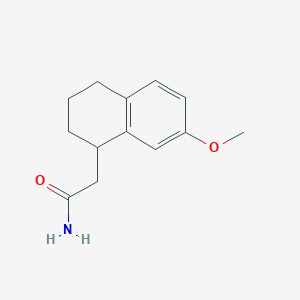
Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with bromine, methoxy, and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- typically involves multi-step organic reactions. One common method starts with the bromination of 2,6-dimethoxypyridine, followed by the introduction of the methoxymethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxymethyl group can undergo oxidation to form aldehydes or carboxylic acids. Reagents like potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy groups to hydroxyl groups. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in ether, under inert atmosphere.
Major Products
Substitution: Formation of 3-methoxy-2,6-dimethoxy-5-(methoxymethyl)pyridine.
Oxidation: Formation of 3-bromo-2,6-dimethoxy-5-(formyl)pyridine.
Reduction: Formation of 3-bromo-2,6-dihydroxy-5-(methoxymethyl)pyridine.
Scientific Research Applications
Chemistry
In organic synthesis, Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- serves as a building block for the synthesis of more complex molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Biology
The compound is studied for its potential biological activities. Derivatives of this compound have shown promise in inhibiting certain enzymes and receptors, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives are investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the chemical industry, Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- is used in the synthesis of agrochemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The bromine atom can participate in halogen bonding, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2,6-dimethoxypyridine: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
2,6-Dimethoxy-5-(methoxymethyl)pyridine: Lacks the bromine atom, reducing its reactivity in substitution reactions.
3-Bromo-5-(methoxymethyl)pyridine: Lacks the methoxy groups, affecting its solubility and reactivity.
Uniqueness
Pyridine, 3-bromo-2,6-dimethoxy-5-(methoxymethyl)- is unique due to the combination of its substituents. The presence of both bromine and methoxymethyl groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis. Its structure also provides a balance of hydrophilic and hydrophobic properties, enhancing its applicability in various fields.
This compound’s unique combination of functional groups makes it a valuable tool in both research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Properties
CAS No. |
129319-26-2 |
|---|---|
Molecular Formula |
C9H12BrNO3 |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
3-bromo-2,6-dimethoxy-5-(methoxymethyl)pyridine |
InChI |
InChI=1S/C9H12BrNO3/c1-12-5-6-4-7(10)9(14-3)11-8(6)13-2/h4H,5H2,1-3H3 |
InChI Key |
XMEBIRMZIUHXPD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(N=C1OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;dihydrochloride](/img/structure/B12096856.png)



![[3-(1,3-Thiazol-2-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12096864.png)


![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B12096877.png)


![(2R)-2-[3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]-2-methylbutanoate](/img/structure/B12096898.png)
